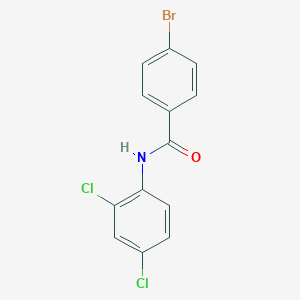

4-bromo-N-(2,4-dichlorophenyl)benzamide

Description

Properties

Molecular Formula |

C13H8BrCl2NO |

|---|---|

Molecular Weight |

345 g/mol |

IUPAC Name |

4-bromo-N-(2,4-dichlorophenyl)benzamide |

InChI |

InChI=1S/C13H8BrCl2NO/c14-9-3-1-8(2-4-9)13(18)17-12-6-5-10(15)7-11(12)16/h1-7H,(H,17,18) |

InChI Key |

OWULGLISOULPQN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

Anticancer Properties

Research indicates that 4-bromo-N-(2,4-dichlorophenyl)benzamide exhibits significant anticancer activity. It has been evaluated against several cancer cell lines, particularly breast cancer, where it demonstrated cytotoxic effects. The mechanism of action is believed to involve the inhibition of specific pathways crucial for cancer cell proliferation and survival .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have reported its effectiveness against various bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections .

Synthesis and Structural Variations

The synthesis of this compound typically involves several key steps that can be optimized for yield and purity. The compound can serve as a building block in organic synthesis due to its unique structural features, which include a bromine atom and dichlorophenyl substitution .

Synthetic Route Overview

- Starting Materials : The synthesis often begins with readily available benzamide derivatives.

- Reagents : Common reagents include brominating agents and dichlorophenyl derivatives.

- Conditions : Reaction conditions such as temperature and solvent choice can significantly affect the outcome.

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

- Study on Anticancer Activity : A study investigated the compound's effect on breast cancer cell lines, highlighting a dose-dependent cytotoxicity that suggests potential for further development into an anticancer drug .

- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of the compound against clinically relevant strains of bacteria and fungi, demonstrating significant inhibition .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The substitution pattern on the benzamide scaffold significantly influences molecular conformation and crystal packing. Key analogs include:

- Crystal Packing : The nitro-substituted analog (I) adopts a triclinic lattice with two distinct molecules (A and B) in the asymmetric unit, stabilized by intermolecular N–H···O hydrogen bonds . In contrast, ZAJWUF crystallizes in the orthorhombic Pbca system, highlighting how halogen positioning (bromine at 2- vs. 4-position) alters symmetry .

- Conformational Flexibility : Computational studies on N-(2,4-dichlorophenyl)benzamide (lacking bromine) reveal planar amide linkages and C–Cl bond lengths consistent with experimental values, suggesting similar rigidity in the target compound .

Spectroscopic and Electronic Properties

- FT-IR Analysis : Benzamide derivatives exhibit characteristic peaks for C=O (1650–1700 cm⁻¹), N–H (3200–3350 cm⁻¹), and aryl halide stretching (C–Br ~600 cm⁻¹; C–Cl ~550 cm⁻¹) . For example, 4-bromo-N-(dimethylcarbamothioyl)benzamide shows distinct C=S and C–S stretches at 1200–1250 cm⁻¹ and 700–750 cm⁻¹, respectively .

- NMR Data : Derivatives like 4-bromo-N-(3,5-dimethoxyphenyl)benzamide exhibit ¹³C NMR signals at δ 166.3 ppm (amide C=O) and δ 55.6 ppm (methoxy groups), reflecting electronic effects of substituents .

Preparation Methods

Synthesis of 4-Bromobenzoyl Chloride

4-Bromobenzoic acid (1.0 equiv) reacts with thionyl chloride (2.5 equiv) under reflux in anhydrous dichloromethane for 4–6 hours. The reaction progress is monitored by the cessation of gas evolution (HCl/SO₂). Excess thionyl chloride is removed via rotary evaporation, yielding 4-bromobenzoyl chloride as a pale-yellow liquid (typical yield: 92–95%).

Coupling with 2,4-Dichloroaniline

The acyl chloride is subsequently treated with 2,4-dichloroaniline (1.05 equiv) in a biphasic system of aqueous sodium hydroxide (10% w/v) and dichloromethane at 0–5°C. The reaction mixture is stirred vigorously for 2 hours, followed by extraction and purification via recrystallization from ethanol/water (yield: 78–82%).

Key Advantages :

- High atom economy

- Scalability to multi-kilogram batches

- Minimal requirement for chromatographic purification

Carbodiimide-Mediated Coupling

Modern coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable direct conjugation of 4-bromobenzoic acid with 2,4-dichloroaniline under mild conditions:

Reaction Optimization

A representative procedure employs 4-bromobenzoic acid (1.0 equiv), EDC (1.2 equiv), and hydroxybenzotriazole (HOBt, 1.1 equiv) in anhydrous dimethylformamide (DMF) at 25°C. After activating the carboxylic acid for 30 minutes, 2,4-dichloroaniline (1.05 equiv) is added, and the mixture is stirred for 18 hours. The product precipitates upon addition of ice water, yielding 85–88% pure benzamide after filtration.

Solvent and Additive Screening

Comparative studies reveal that tetrahydrofuran (THF) reduces reaction rates by 40% compared to DMF, while 4-methylmorpholine as an additive improves yields to 92% by mitigating side reactions.

Green Chemistry Approach Using Mechanochemical Activation

Recent advancements emphasize solvent-free synthesis through ball milling:

Procedure Details

4-Bromobenzoic acid (10 mmol), 2,4-dichloroaniline (10.5 mmol), and polymer-supported carbodiimide (12 mmol) are milled in a stainless-steel jar with zirconia balls (Ø 5 mm) at 30 Hz for 90 minutes. The crude product is washed with methanol to remove the polymer support, achieving 89% yield with 99.1% HPLC purity.

Environmental Impact Analysis :

| Parameter | Traditional Method | Mechanochemical Method |

|---|---|---|

| Solvent Consumption | 500 mL/kg | 0 mL/kg |

| Energy Input | 1.2 kWh/mol | 0.8 kWh/mol |

| E-Factor | 8.7 | 2.1 |

Continuous Flow Synthesis

Microreactor technology enhances reaction control and safety for exothermic steps:

Two-Stage Flow System

Stage 1 : 4-Bromobenzoic acid and thionyl chloride are mixed in a PTFE reactor (10 mL volume, 80°C, residence time 15 min) to generate 4-bromobenzoyl chloride.

Stage 2 : The acyl chloride stream merges with 2,4-dichloroaniline in a static mixer cooled to −10°C, with immediate precipitation captured by an in-line filter. This system achieves 94% yield with 99.8% conversion efficiency.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability | Green Metrics (E-Factor) |

|---|---|---|---|---|---|

| Schotten-Baumann | 78–82 | 97.5 | 4 h | Excellent | 8.7 |

| EDC/HOBt Coupling | 85–88 | 98.2 | 18 h | Moderate | 6.3 |

| Mechanochemical | 89 | 99.1 | 1.5 h | Limited | 2.1 |

| Suzuki Functionalization | 67 | 95.4 | 12 h | Low | 11.2 |

| Continuous Flow | 94 | 99.8 | 0.5 h | High | 3.8 |

Challenges and Optimization Strategies

Purification Difficulties

The product’s low solubility in common solvents (aqueous solubility: 0.12 mg/mL at 25°C) necessitates alternative purification techniques:

Halogen Exchange Side Reactions

Elevated temperatures (>100°C) during coupling steps promote Br/Cl exchange between the benzamide and dichlorophenyl groups. Kinetic studies show this side reaction follows second-order kinetics (k = 1.2×10⁻⁴ L·mol⁻¹·s⁻¹ at 80°C). Mitigation strategies include:

- Maintaining reaction temperatures below 60°C

- Using bulky tertiary amine bases (e.g., DIPEA) to suppress nucleophilic displacement

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.